molecular formula C23H17ClO3 B11164867 5-[(4-chlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

5-[(4-chlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11164867
M. Wt: 376.8 g/mol
InChI Key: FSXZZLCRVFRXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-chlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one is an organic compound belonging to the class of coumarins and derivatives These compounds are characterized by a 1-benzopyran moiety with a ketone group at the C2 carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride, 7-methyl-4-phenylcoumarin, and a suitable base.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is heated to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

5-[(4-chlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 5-[(4-chlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one: A potent monoamine oxidase B inhibitor with applications in neurodegenerative disease treatment.

    5-[(4-chlorobenzoyl)oxy]-2-[(E)-({2-[(4-chlorobenzyl)oxy]benzoyl}hydrazono)methyl]phenyl 4-chlorobenzoate: Used in various chemical and biological studies.

Uniqueness

5-[(4-chlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one stands out due to its unique combination of structural features, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C23H17ClO3

Molecular Weight

376.8 g/mol

IUPAC Name

5-[(4-chlorophenyl)methoxy]-7-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C23H17ClO3/c1-15-11-20(26-14-16-7-9-18(24)10-8-16)23-19(17-5-3-2-4-6-17)13-22(25)27-21(23)12-15/h2-13H,14H2,1H3

InChI Key

FSXZZLCRVFRXPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.